REACTION_CXSMILES
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[BrH:1].[CH:2]([C:4]([CH3:6])=[O:5])=[CH2:3].[CH2:7]([OH:10])[CH2:8]O>>[Br:1][CH2:3][CH2:2][C:4]1([CH3:6])[O:10][CH2:7][CH2:8][O:5]1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
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Name
|
|
Quantity
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118 mL
|
Type
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reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
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210 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
the reaction mixture was extracted four times with pentane
|
Type
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WASH
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Details
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washed with 5% sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
evaporated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil which
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Type
|
DISTILLATION
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Details
|
distilled to 67 g of a clear oil, bp 55°-60° C., which
|
Name
|
|
Type
|
|
Smiles
|
BrCCC1(OCCO1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |